molecular formula C12H16BrNO2S B6610395 (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone CAS No. 2411493-36-0

(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone

Cat. No.: B6610395
CAS No.: 2411493-36-0
M. Wt: 318.23 g/mol
InChI Key: VTYVLMIZTQLZDW-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone typically involves the following steps:

  • Bromination: : Starting with 2-methoxybenzene, bromination at the 5-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Cyclobutylmethyl Group Addition: : The cyclobutylmethyl group is introduced through a nucleophilic substitution reaction, where cyclobutylmethyl halide reacts with the brominated compound.

  • Formation of Sulfanone Group: : The sulfanone group is introduced through oxidation of the corresponding thiol derivative using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone: can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, sodium hypochlorite

  • Reduction: : Lithium aluminum hydride

  • Substitution: : Cyclobutylmethyl halide, various nucleophiles

Major Products Formed

  • Oxidation: : Sulfonic acids, sulfonyl chlorides

  • Reduction: : Thiol derivatives

  • Substitution: : Substituted phenyl derivatives

Scientific Research Applications

(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

(5-bromo-2-methoxyphenyl)(cyclobutylmethyl)imino-lambda6-sulfanone: is unique due to its specific structural features, such as the presence of the bromo and methoxy groups on the phenyl ring and the cyclobutylmethyl group. Similar compounds include:

  • 5-bromo-2-methoxybenzenesulfonyl chloride

  • Cyclobutylmethyl phenyl sulfone derivatives

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-(cyclobutylmethyl)-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-16-11-6-5-10(13)7-12(11)17(14,15)8-9-3-2-4-9/h5-7,9,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYVLMIZTQLZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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